molecular formula C16H21NOS B1613783 Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone CAS No. 898783-30-7

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1613783
CAS No.: 898783-30-7
M. Wt: 275.4 g/mol
InChI Key: CBLXCCVLUULRHI-UHFFFAOYSA-N
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Description

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is an organic compound with the molecular formula C16H21NOS. It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(thiomorpholinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H21NOS
  • Molecular Weight : 275.4 g/mol
  • IUPAC Name : cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
  • SMILES Representation : C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3

The compound consists of a cyclobutyl group attached to a phenyl ring that is further substituted with a thiomorpholinomethyl group. This unique combination of functional groups imparts distinctive chemical properties, enhancing its reactivity and biological activity.

Organic Synthesis

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Converting the compound into sulfoxides or sulfones.
  • Reduction : Transforming the ketone group into alcohols.
  • Substitution Reactions : Facilitating electrophilic aromatic substitutions on the phenyl ring.

These reactions enable chemists to explore new synthetic pathways and develop diverse derivatives that may exhibit enhanced properties.

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry:

  • Tyrosine Kinase Modulation : Cyclobutyl derivatives are known to modulate protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways associated with cancer progression. Inhibiting PTK activity can disrupt oncogenic signaling, making these compounds promising candidates for cancer therapy .
  • Anticancer Potential : Research indicates that cyclobutyl derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves targeting specific PTKs that are overexpressed in cancer cells .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for its potential in developing advanced materials. Its unique structure allows for the modification of polymer properties and the creation of new materials with tailored functionalities.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of cyclobutyl derivatives, highlighting significant inhibition of cell growth in human breast cancer cell lines. Structural modifications were shown to enhance bioactivity and selectivity towards cancer cells, indicating the compound's potential as an anticancer agent.

Case Study 2: Inhibition of STAT3 Signaling

Another investigation focused on small molecules related to cyclobutyl structures that inhibited STAT3 transcriptional activity—an important pathway activated in many cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to their structural similarities.

Mechanism of Action

The mechanism of action of cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is unique due to the presence of both the cyclobutyl and thiomorpholinomethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources, including patents, research articles, and chemical databases.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl structure combined with a thiomorpholine moiety. The presence of these functional groups contributes to its biological properties, particularly in modulating various biochemical pathways.

1. Tyrosine Kinase Modulation

One of the significant biological activities attributed to cyclobutyl derivatives, including this compound, is their role as modulators of protein tyrosine kinases (PTKs). PTKs are critical in regulating cellular processes such as proliferation, survival, and apoptosis. Inhibitors of PTKs have been explored for their therapeutic potential in cancer treatment due to their ability to interfere with oncogenic signaling pathways .

2. Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of cyclobutyl ketones have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific PTKs that are upregulated in cancer cells .

3. Synthesis and Functionalization

Recent studies have focused on the synthesis of cyclobutyl ketones through innovative methods such as C–H functionalization. These methods enhance the pharmacological profile of the compounds by allowing the introduction of various substituents that can modulate biological activity . The ability to produce structurally diverse derivatives expands the potential applications of these compounds in drug development.

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer activity of cyclobutyl derivatives found that specific analogs demonstrated significant inhibition of cell growth in human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Inhibition of STAT3 Signaling

Another investigation into angucycline-based small molecules revealed that certain derivatives could inhibit STAT3 transcriptional activity, a pathway often activated in cancers. This suggests that this compound or its analogs may similarly impact STAT3 signaling due to structural similarities .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Findings
Tyrosine Kinase InhibitionModulates PTK activity, affecting cell proliferation and survival
Anticancer ActivityInduces apoptosis in cancer cell lines
STAT3 InhibitionHigh binding affinity for SH2 region, inhibits transcriptional activity

Properties

IUPAC Name

cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLXCCVLUULRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642945
Record name Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-30-7
Record name Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone

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